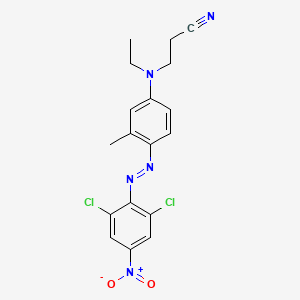
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile is a complex organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes two chlorine atoms and a nitro group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile typically involves a multi-step process:
Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-m-toluidine in an alkaline medium to form the azo compound.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the azo group. The azo group can undergo reversible reduction and oxidation, allowing it to act as a redox mediator. This property is exploited in various applications, including sensors and catalysis. The nitro and chloro groups also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Disperse Orange 76
- Disperse Yellow Brown 2RCW
- Serilene Yellow Brown 2RL
Comparison
Compared to similar compounds, 3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and chloro groups enhances its stability and reactivity, making it suitable for a wider range of applications.
Properties
CAS No. |
63467-11-8 |
|---|---|
Molecular Formula |
C18H17Cl2N5O2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-3-24(8-4-7-21)13-5-6-17(12(2)9-13)22-23-18-15(19)10-14(25(26)27)11-16(18)20/h5-6,9-11H,3-4,8H2,1-2H3 |
InChI Key |
GXWKYWHBRDHRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


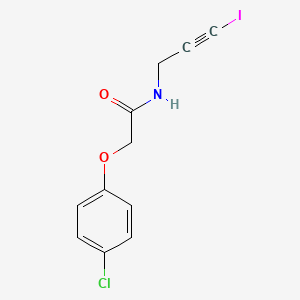

![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
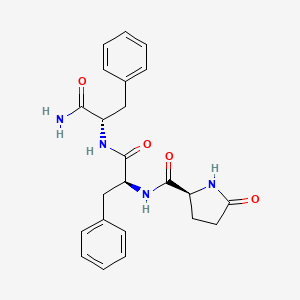
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
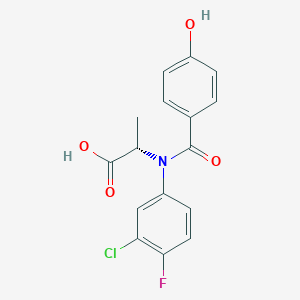
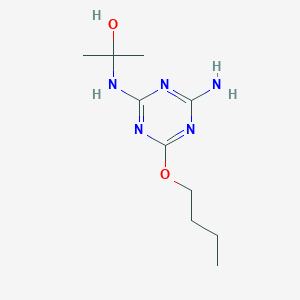
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
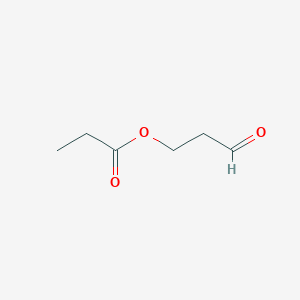
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
